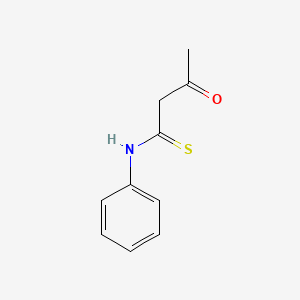

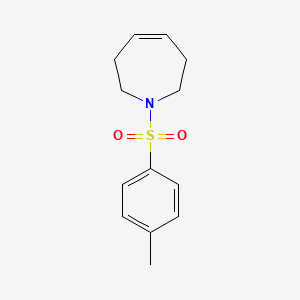

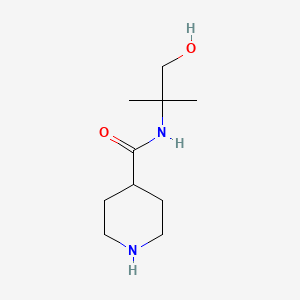

![molecular formula C16H13FN4O2 B1313030 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol CAS No. 649735-41-1](/img/structure/B1313030.png)

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

説明

This compound is a therapeutic compound useful for treating diseases, including proliferative diseases and diseases associated with angiogenesis, such as cancer and macular degeneration . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is CHFNO .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³, a boiling point of 327.3±37.0 °C at 760 mmHg, and a flash point of 151.8±26.5 °C . It has a molar refractivity of 45.2±0.3 cm³ and a molar volume of 120.8±3.0 cm³ .科学的研究の応用

Vascular Endothelial Growth Factor Receptor-2 Inhibition

The compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). Structural modifications, such as the addition of a methyl group at the 5-position and a substituted alkoxy group at the 6-position of the pyrrolo[2,1-f][1,2,4]triazine core, enhanced its potency. BMS-540215, an analog of this compound, demonstrated significant in vivo activity in human tumor xenograft models, indicating its potential as a solid tumor treatment. The L-alanine prodrug of BMS-540215, BMS-582664, has been under clinical evaluation for treating solid tumors (Bhide et al., 2006).

Metabolic Pathways and Disposition

The metabolism and disposition of Brivanib (BMS-540215) were studied extensively. After oral administration, fecal excretion was identified as the primary elimination route in animals and humans. The study also detailed the conversion processes of Brivanib alaninate to Brivanib, metabolic pathways involving oxidative and conjugative metabolism, and the significance of metabolites in contributing to the total drug-related radioactivity in plasma (Gong et al., 2011).

Imaging and Diagnostic Applications

The compound was involved in the synthesis of carbon-11-labeled derivatives intended as potential PET (Positron Emission Tomography) tracers for imaging p38α mitogen-activated protein kinase, an enzyme implicated in inflammatory responses and various diseases (Wang et al., 2014).

Antibacterial and Antimicrobial Agents

Fluorine-containing derivatives, including those with the 4-fluoro-2-methyl-1H-indol-5-yl group, have been explored for their antibacterial and antimicrobial properties. These studies were aimed at developing new biologically active molecules with potential therapeutic applications (Holla et al., 2003).

Anticancer and Antiviral Activities

Derivatives of the compound have been synthesized and tested for their potential as anti-HIV-1 and CDK2 (cyclin-dependent kinase 2) inhibitors. These studies are part of efforts to develop new therapeutic agents for treating HIV and cancer (Makki et al., 2014).

Anticonvulsant Properties

Derivatives of the compound have been synthesized and evaluated for their potential as anticonvulsant agents. The study involved the synthesis of indole C-3 substituted derivatives and testing their activity in models for seizures (Ahuja & Siddiqui, 2014).

特性

IUPAC Name |

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2/c1-8-5-10-11(20-8)3-4-13(14(10)17)23-16-15-9(2)12(22)6-21(15)19-7-18-16/h3-7,20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBOVDMBSDVVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433233 | |

| Record name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

CAS RN |

649735-41-1 | |

| Record name | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

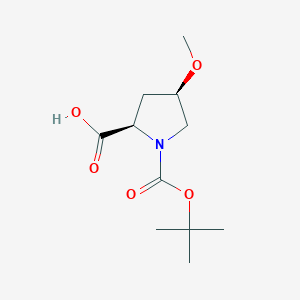

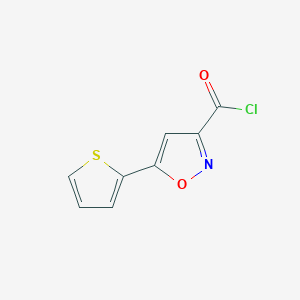

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)